molecular formula C6H12KNO8S B8132034 N-Sulfo-glucosamine potassium salt

N-Sulfo-glucosamine potassium salt

Cat. No.: B8132034
M. Wt: 297.33 g/mol
InChI Key: YDLNXAGCPRCQPX-NSEZLWDYSA-M
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Description

Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate is a chemical compound that belongs to the class of sulfamates Sulfamates are known for their diverse applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Sulfo-glucosamine potassium salt typically involves the reaction of a suitable sugar derivative with sulfamic acid in the presence of a potassium base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Aqueous or organic solvents such as methanol or ethanol.

    Catalyst: Potassium hydroxide or other potassium salts to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactant Feed: Continuous feeding of sugar derivative and sulfamic acid into the reactor.

    Reaction Control: Maintaining optimal temperature and pH levels.

    Product Isolation: Using crystallization or precipitation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-Sulfo-glucosamine potassium salt is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition. Sulfamates are known to inhibit certain enzymes, making them valuable in biochemical studies.

Medicine

In medicine, sulfamates have been explored for their potential therapeutic effects. This compound, in particular, is being investigated for its potential use in treating certain medical conditions due to its enzyme inhibitory properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Sulfo-glucosamine potassium salt involves its interaction with specific molecular targets, primarily enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
  • Potassium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate

Uniqueness

Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of multiple hydroxyl groups and the sulfamate moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.K/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNXAGCPRCQPX-NSEZLWDYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12KNO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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